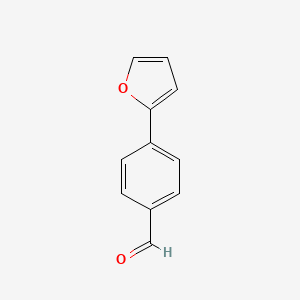

4-(2-Furyl)benzaldehyde

Description

BenchChem offers high-quality 4-(2-Furyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Furyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUXKMOCVYRVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378211 | |

| Record name | 4-(2-Furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60456-77-1 | |

| Record name | 4-(2-Furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(furan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(2-Furyl)benzaldehyde from furan and benzaldehyde derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 4-(2-Furyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis of this biaryl aldehyde can be achieved through several modern catalytic cross-coupling reactions and classical electrophilic substitution methods. This document details the most effective strategies, providing experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of 4-(2-Furyl)benzaldehyde from furan and benzaldehyde derivatives predominantly relies on three key strategies:

-

Palladium-Catalyzed Direct C-H Arylation: This modern and atom-economical approach involves the direct coupling of a C-H bond on the furan ring with an aryl halide, such as 4-bromobenzaldehyde.

-

Suzuki-Miyaura Cross-Coupling: A robust and versatile method that couples a furan-boronic acid derivative with an aryl halide, or vice-versa.

-

Vilsmeier-Haack Reaction: This classical method can be employed to formylate a pre-formed 2-phenylfuran ring at the 5-position.

Each of these methods offers distinct advantages and is suited for different starting material availability and desired scale of production.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the key synthetic methods, allowing for a clear comparison of their efficiencies and reaction conditions.

| Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Reference |

| Direct C-H Arylation | Furan, 4-Bromobenzaldehyde | [PdCl(η3-C3H5)]2/Tedicyp | DMAc | 150 | 20 | 91 (isolated) | Atom-economical, avoids pre-functionalization of furan. | [1] |

| Suzuki-Miyaura Coupling | 5-Formylfuran-2-boronic acid, 1,4-Dibromobenzene | Pd(PPh3)4 / K2CO3 | Toluene/Ethanol/Water | 80-85 | 8-12 | High (unspecified) | High functional group tolerance, scalable. | [2] |

| Vilsmeier-Haack Reaction | 2-Phenylfuran | POCl3, DMF | 1,2-Dichloroethane | 0 - rt | - | - | Effective for formylating electron-rich heterocycles. | [3][4][5] |

Note: The yield for the Suzuki-Miyaura coupling is for a similar, but not identical, product and is described as "high yield". The Vilsmeier-Haack reaction yield is highly substrate-dependent and a specific value for 2-phenylfuran was not found in the initial search.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Palladium-Catalyzed Direct C-H Arylation of Furan with 4-Bromobenzaldehyde

This protocol is adapted from a procedure for the direct arylation of furan derivatives.[1]

Materials:

-

Furan

-

4-Bromobenzaldehyde

-

[PdCl(η3-C3H5)]2 (Palladium catalyst precursor)

-

cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp, ligand)

-

Sodium Acetate (AcONa)

-

N,N-Dimethylacetamide (DMAc), anhydrous

Procedure:

-

In a dry Schlenk tube under an inert atmosphere (e.g., argon), add 4-bromobenzaldehyde (1 mmol), sodium acetate (2 mmol), the palladium catalyst precursor ([PdCl(η3-C3H5)]2, 0.001 mmol), and the Tedicyp ligand (0.001 mmol).

-

Add anhydrous DMAc (5 mL) to the tube.

-

Add furan (2 mmol) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 150 °C with stirring for 20 hours.

-

After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2-Furyl)benzaldehyde.

Suzuki-Miyaura Cross-Coupling

This protocol is a general representation for the Suzuki-Miyaura coupling to synthesize aryl-furans, based on the synthesis of 5-(4-bromophenyl)furan-2-carbaldehyde.[2] This can be adapted by using 4-formylphenylboronic acid and 2-bromofuran.

Materials:

-

4-Formylphenylboronic acid

-

2-Bromofuran

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Potassium Carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Deionized water

Procedure:

-

To a reaction vessel, add 4-formylphenylboronic acid (1.2 equiv.), 2-bromofuran (1.0 equiv.), and a 2M aqueous solution of potassium carbonate (2.0 equiv.).

-

Add a solvent mixture of toluene and ethanol (e.g., 3:1 ratio).

-

Degas the mixture by bubbling nitrogen through it for 30 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 mol%), to the reaction mixture under a nitrogen blanket.

-

Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction is typically complete within 8-12 hours.

-

Upon completion, cool the mixture to room temperature and separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(2-Furyl)benzaldehyde.

Vilsmeier-Haack Formylation of 2-Phenylfuran

This protocol describes the formylation of an electron-rich furan ring.[3][4][5]

Materials:

-

2-Phenylfuran

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate

-

Deionized water

Procedure:

-

Preparation of the Vilsmeier Reagent: In a dry three-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (1.1 equiv.) dropwise, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dilute the Vilsmeier reagent with anhydrous 1,2-dichloroethane. In a separate flask, dissolve 2-phenylfuran (1.0 equiv.) in anhydrous 1,2-dichloroethane. Add the 2-phenylfuran solution dropwise to the stirred Vilsmeier reagent suspension, keeping the temperature between 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water containing sodium acetate. Stir until the hydrolysis is complete.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation to obtain 4-(5-formyl-2-furyl)benzene, which is an isomer of the target compound. To obtain 4-(2-Furyl)benzaldehyde, one would need to start with a furan derivative that directs formylation to the desired position relative to the phenyl group, or use a different synthetic strategy.

Visualizations

Reaction Pathways

The following diagrams illustrate the core mechanisms of the described synthetic routes.

Caption: Catalytic cycle for the Direct C-H Arylation.

Caption: Catalytic cycle for the Suzuki-Miyaura Coupling.

Caption: Vilsmeier-Haack reaction pathway.

Experimental Workflow

The following diagram illustrates a general experimental workflow applicable to the cross-coupling reactions described.

Caption: General experimental workflow for synthesis.

References

Spectroscopic Analysis of Aromatic Aldehydes: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for benzaldehyde, a foundational aromatic aldehyde. It is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for molecular characterization.

Data Presentation

The following tables summarize the key spectroscopic data for benzaldehyde, facilitating straightforward interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for Benzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO)[1] |

| ~7.86 | Doublet | 2H | Aromatic protons (ortho)[1] |

| ~7.62 | Triplet of Triplets | 1H | Aromatic proton (para)[1] |

| ~7.52 | Multiplet | 2H | Aromatic protons (meta)[1] |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.0 ppm.

Table 2: ¹³C NMR Data for Benzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~191-194 | Carbonyl carbon (C=O)[2] |

| ~137 | Aromatic carbon (ipso, attached to -CHO) |

| ~127-135 | Aromatic carbons[2] |

Solvent: CDCl₃. Reference: CDCl₃ at 77.0 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for Benzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Weak | C-H Stretch | Aromatic[3] |

| ~2820 & ~2720 | Weaker | C-H Stretch (Fermi doublet) | Aldehyde[4] |

| ~1710 | Strong, Sharp | C=O Stretch | Carbonyl (Aldehyde)[4] |

| 1500-1600 | Medium | C=C Stretch | Aromatic Ring[4] |

| Below 1500 | Complex | Bending Vibrations | Fingerprint Region[4] |

Sample Preparation: Liquid film.

Mass Spectrometry (MS) Data

Table 4: Major Mass Fragments for Benzaldehyde

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Interpretation |

| 106 | [C₇H₆O]⁺ | Molecular Ion (M⁺)[5] |

| 105 | [C₇H₅O]⁺ | Loss of a hydrogen atom (M-1)[5] |

| 77 | [C₆H₅]⁺ | Phenyl cation (Loss of the aldehyde group) - Often the base peak[5] |

| 78 | [C₆H₆]⁺ | Benzene-like fragment (Loss of CO)[5] |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid aromatic aldehyde like benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A longer acquisition time and more scans are generally required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the liquid benzaldehyde sample between two polished salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample holder with the benzaldehyde film in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like benzaldehyde, gas chromatography-mass spectrometry (GC-MS) is a common method.

-

Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC system.

-

The GC will separate the components of the sample, and the pure compound will be introduced into the mass spectrometer.

-

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate fragment ions.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an aromatic aldehyde.

Caption: A flowchart of the spectroscopic analysis workflow.

References

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. homework.study.com [homework.study.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 4-(2-Furyl)benzaldehyde in Organic Solvents: An In-depth Technical Guide

This technical guide offers a comprehensive overview of the solubility characteristics of 4-(2-Furyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides insights into solvent selection, process optimization, and formulation development. While extensive quantitative solubility data for 4-(2-Furyl)benzaldehyde is not widely available in published literature, this guide outlines its expected solubility based on the principles of chemical structure and provides a detailed experimental protocol for its quantitative determination.

Core Physicochemical Properties of 4-(2-Furyl)benzaldehyde

4-(2-Furyl)benzaldehyde is a solid, often appearing as a brown powder or crystalline solid, with a molecular structure that combines a benzaldehyde moiety with a furan ring.[1] This unique structure, featuring both aromatic and heterocyclic components, dictates its polarity and subsequent solubility in various organic solvents.

Table 1: Physicochemical Properties of 4-(2-Furyl)benzaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈O₂ | [1] |

| Molecular Weight | 172.18 g/mol | [2] |

| CAS Number | 60456-77-1 | [1][3] |

| Appearance | Brown powder or brown crystalline solid | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the polarity of 4-(2-Furyl)benzaldehyde suggests good solubility in polar organic solvents. The presence of the aldehyde group and the oxygen atom in the furan ring allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Its aromatic nature also suggests some solubility in non-polar aromatic solvents.

For context, similar compounds such as furfural and benzaldehyde are soluble in a range of common organic solvents. Furfural is miscible with ethanol, ether, and acetone.[4] Benzaldehyde is miscible with alcohol, ether, and oils.[5] 4-Methylbenzaldehyde is highly soluble in ethanol, ether, and chloroform.[6][7] Based on these analogs, a qualitative solubility profile for 4-(2-Furyl)benzaldehyde can be predicted.

Table 2: Predicted Qualitative Solubility of 4-(2-Furyl)benzaldehyde in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The aldehyde group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of these solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents facilitates strong dipole-dipole interactions with the polar functionalities of 4-(2-Furyl)benzaldehyde. |

| Non-Polar Aromatic Solvents | Toluene, Benzene | Moderate to Low | The aromatic benzene ring of the solute allows for π-π stacking interactions with aromatic solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents can engage in dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |

| Non-Polar Aliphatic Solvents | Hexane, Cyclohexane | Low | The significant difference in polarity limits solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of 4-(2-Furyl)benzaldehyde in a selected organic solvent at a specific temperature.

Materials:

-

4-(2-Furyl)benzaldehyde (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance (±0.1 mg accuracy)

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 4-(2-Furyl)benzaldehyde to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation of the solute upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of 4-(2-Furyl)benzaldehyde. A pre-established calibration curve is necessary for this quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) x 100

The mass of the solute is determined from the concentration measured by HPLC/UV-Vis and the volume of the filtrate. The mass of the solvent is the total mass of the filtrate minus the mass of the solute.

-

The following diagram illustrates the workflow for this experimental protocol.

Factors Influencing Solubility

Several factors can influence the solubility of 4-(2-Furyl)benzaldehyde in organic solvents. Understanding these factors is crucial for controlling and optimizing dissolution processes.

-

Solvent Polarity: As a polar molecule, 4-(2-Furyl)benzaldehyde will generally exhibit higher solubility in polar organic solvents.

-

Temperature: The solubility of solids in liquids typically increases with temperature. However, the magnitude of this effect varies depending on the specific solute-solvent system.

-

Presence of Other Solutes: The presence of other compounds in the solvent can either increase or decrease the solubility of 4-(2-Furyl)benzaldehyde through various intermolecular interactions.

-

pH (in protic solvents): While 4-(2-Furyl)benzaldehyde is not ionizable, extreme pH values in certain protic solvents could potentially lead to degradation, which would affect the measured solubility.

The logical relationship between these factors and the resulting solubility is depicted in the diagram below.

Conclusion

This technical guide has summarized the expected solubility of 4-(2-Furyl)benzaldehyde in various organic solvents based on its chemical structure and the properties of analogous compounds. While quantitative data is sparse in the public domain, the detailed experimental protocol provided offers a robust methodology for researchers to determine precise solubility values. This information is critical for the effective use of 4-(2-Furyl)benzaldehyde in synthesis, purification, and formulation, thereby supporting advancements in pharmaceutical and chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Furan-2-yl)benzaldehyde | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical reactivity of the furan ring in 4-(2-Furyl)benzaldehyde

An In-depth Technical Guide to the Chemical Reactivity of the Furan Ring in 4-(2-Furyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the furan ring within the molecule 4-(2-Furyl)benzaldehyde. This compound is of significant interest in medicinal chemistry and materials science, serving as a versatile building block. Its reactivity is dictated by the interplay between the electron-rich furan heterocycle and the electron-withdrawing 4-formylphenyl substituent. This document details the primary reaction pathways of the furan moiety, including electrophilic aromatic substitution, cycloaddition reactions, and oxidative ring-opening. The discussion is supported by quantitative data from analogous chemical systems, detailed experimental protocols for key transformations, and logical diagrams to illustrate reaction mechanisms and workflows.

Introduction: Electronic Profile of 4-(2-Furyl)benzaldehyde

Furan is a five-membered aromatic heterocycle containing an oxygen atom. One of the oxygen's lone pairs is delocalized into the ring, creating a π-electron sextet that imparts aromatic character.[1] This electron delocalization makes the furan ring significantly more electron-rich and thus more reactive towards electrophiles than benzene.[2]

In 4-(2-Furyl)benzaldehyde, the furan ring is attached at its 2-position to a benzaldehyde moiety at the para-position. The benzaldehyde group is moderately electron-withdrawing due to the cumulative inductive and resonance effects of the formyl group (-CHO). This substituent effect has a dual impact on the molecule's reactivity:

-

The Furan Ring: The electron-withdrawing nature of the 4-formylphenyl group deactivates the furan ring towards electrophilic attack compared to unsubstituted furan or alkyl-substituted furans. However, the ring remains a highly activated aromatic system susceptible to a range of transformations. Electrophilic attack is strongly directed to the C5 position (α to the oxygen and distal to the aryl substituent).

-

The Aldehyde Group: The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions. While this guide focuses on the furan ring's reactivity, transformations of the aldehyde (e.g., reduction to a furfuryl alcohol) can serve as a crucial preliminary step to unlock further furan ring reactions like the Achmatowicz and Piancatelli rearrangements.

Caption: Interplay of functional groups in 4-(2-Furyl)benzaldehyde.

Electrophilic Aromatic Substitution (EAS)

The furan ring in 4-(2-Furyl)benzaldehyde undergoes electrophilic substitution preferentially at the C5 position. The intermediate carbocation (sigma complex) formed by attack at this position is more stable, as the positive charge can be delocalized over more atoms, including the ring oxygen.

Caption: General workflow for Electrophilic Aromatic Substitution (EAS).

Nitration

Nitration of the sensitive furan ring requires milder conditions than those used for benzene to avoid degradation.[3] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a suitable reagent.

Table 1: Representative Conditions for Nitration of Furan Derivatives

| Substrate | Nitrating Agent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Furfural | HNO₃ / Ac₂O | 15 °C, <2 min (flow) | 70% (5-nitro + 4-nitro) | [4] |

| 5-Methyl-2-cyclopropylfuran | Acetyl Nitrate in Ac₂O | -60 °C, 3 h | Low (major ring cleavage) |

| Furfural | HNO₃ (>90%) / H₂SO₄ (cat.) / Ac₂O | 15 °C | 75% |[4] |

Note: Data is for analogous systems. Yields for 4-(2-Furyl)benzaldehyde may vary.

Experimental Protocol: Nitration with Acetyl Nitrate

-

Setup: Equip a three-necked, flame-dried flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a nitrogen atmosphere throughout the reaction.

-

Reagent Preparation: In the flask, prepare a solution of 4-(2-Furyl)benzaldehyde (1.0 eq.) in acetic anhydride (7.0 eq.). Cool the solution to -10 °C in an ice-salt bath.

-

Nitrating Agent: In a separate flask, cautiously add fuming nitric acid (>90%, 1.4 eq.) to acetic anhydride (5.0 eq.) at 0 °C to pre-form the acetyl nitrate solution.

-

Reaction: Add the cold acetyl nitrate solution dropwise to the substrate solution, ensuring the internal temperature does not exceed -5 °C.

-

Execution: Stir the mixture at -5 to 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture onto crushed ice and water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product (expected to be 4-(5-Nitro-2-furyl)benzaldehyde) by column chromatography on silica gel.

Halogenation

Direct bromination of furan is often vigorous. Milder reagents or controlled conditions are necessary. Using N-Bromosuccinimide (NBS) or bromine in a less polar solvent at low temperatures provides better control.

Table 2: Representative Conditions for Bromination of Aromatic Compounds

| Substrate | Brominating Agent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Aromatic Amines/Hydrocarbons | H₂O₂ / HBr | 10-15 °C, Methanol | Good to Excellent | [5] |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Bromine in Acetic Acid | Room Temp, 2 h | 59% (dibromo) | [6] |

| Furan | Bromine in Dioxane | -5 °C | Not specified |[7] |

Note: Data is for analogous systems.

Experimental Protocol: Bromination with NBS

-

Setup: In a round-bottom flask protected from light, dissolve 4-(2-Furyl)benzaldehyde (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water. Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude 4-(5-Bromo-2-furyl)benzaldehyde via column chromatography or recrystallization.

[4+2] Cycloaddition (Diels-Alder Reaction)

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions with electron-deficient alkenes or alkynes (dienophiles).[8][9] The reaction typically forms an endo cycloadduct, an oxabicyclo[2.2.1]heptene derivative. The aromaticity of furan means that the Diels-Alder reaction is often reversible, and high temperatures can favor the retro-Diels-Alder reaction. The electron-withdrawing substituent on the phenyl ring of 4-(2-furyl)benzaldehyde is not expected to significantly inhibit this reaction.

Caption: Pathway of the Diels-Alder reaction with a furan derivative.

Table 3: Representative Diels-Alder Reactions with Furan Derivatives

| Diene | Dienophile | Conditions | Adduct | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 2,5-Bis(hydroxymethyl)furan | N-(4-hydroxyphenyl)maleimide | 80 °C | endo/exo | 3% | [10] |

| Furan | Maleic Anhydride | Room Temp | endo | ~100% | [11] |

| Furan | Arynes | Room Temp | Dihydronaphthalene derivative | Good |[1] |

Note: Data is for analogous systems. Reaction efficiency depends heavily on the dienophile.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

-

Setup: Combine 4-(2-Furyl)benzaldehyde (1.0 eq.) and N-phenylmaleimide (1.1 eq.) in a sealed tube or a round-bottom flask fitted with a reflux condenser.

-

Solvent: Add a minimal amount of a suitable solvent like toluene or xylene, or run the reaction neat if the reactants are liquid at the reaction temperature.

-

Reaction: Heat the mixture at 80-120 °C. The reaction is typically slow; stir for 24-48 hours. Monitor the disappearance of starting materials by TLC or GC-MS.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration.

-

Purification: If no precipitate forms, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the oxabicyclo adduct.

Oxidation and Ring-Opening Reactions

The furan ring is susceptible to oxidative cleavage, which can be exploited to synthesize highly functionalized acyclic or alternative heterocyclic compounds. The Achmatowicz reaction is a hallmark transformation of this class.

Achmatowicz Reaction

The Achmatowicz reaction is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[12] This reaction is not directly applicable to 4-(2-Furyl)benzaldehyde but can be performed on its corresponding furfuryl alcohol, which is easily accessible via reduction of the aldehyde group (e.g., with NaBH₄).

Caption: Two-step workflow to access dihydropyranones via the Achmatowicz reaction.

Table 4: Representative Achmatowicz Reactions on Furfuryl Alcohols

| Substrate | Oxidant | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Furfuryl alcohol | Br₂ in MeOH | H₂SO₄ (cat.) | Not specified | [12] |

| 1-(Furan-2-yl)ethanol | NBS in THF/H₂O | Buffered | Excellent | [13] |

| Phenyl(furan-2-yl)methanol | Ru(bpy)₃Cl₂, K₂S₂O₈ | ACN/DMSO/H₂O, visible light | 85% | [1][14] |

| Various 2-substituted furans | NBS/Pyridine in THF-acetone-H₂O | < -15 °C then RT | 62-87% (to enals) |[15] |

Note: Data is for analogous systems.

Experimental Protocol: Two-Step Achmatowicz Reaction

Step A: Reduction of Aldehyde

-

Setup: Dissolve 4-(2-Furyl)benzaldehyde (1.0 eq.) in methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq.) slowly in small portions.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the crude (4-(2-Furyl)phenyl)methanol, which can often be used without further purification.

Step B: Oxidative Ring Expansion

-

Setup: Dissolve the crude furfuryl alcohol from Step A (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v). Add a buffer such as sodium bicarbonate (2.0 eq.).

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise, keeping the temperature below 5 °C.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Quench the reaction with saturated aqueous sodium thiosulfate. Extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting dihydropyranone by flash chromatography on silica gel.

Conclusion

The furan ring in 4-(2-Furyl)benzaldehyde is a reactive and versatile functional group. While deactivated towards electrophilic attack compared to simple furans, it readily undergoes substitution at the C5 position under mild conditions. It also participates in [4+2] cycloaddition reactions, serving as a diene. Furthermore, the adjacent benzaldehyde group, following a simple reduction, provides a handle for powerful oxidative ring-opening and rearrangement reactions, such as the Achmatowicz reaction, unlocking access to a diverse range of complex molecular scaffolds. This dual reactivity makes 4-(2-Furyl)benzaldehyde a valuable and strategic starting material for professionals in drug development and chemical research.

References

- 1. Visible-light-mediated flow protocol for Achmatowicz rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Piancatelli rearrangement on a large scale using the Zippertex technology under subcritical water conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 13. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Visible-light-mediated flow protocol for Achmatowicz rearrangement [beilstein-journals.org]

- 15. pubs.acs.org [pubs.acs.org]

The Medicinal Chemistry Potential of 4-(2-Furyl)benzaldehyde: A Technical Guide

An In-depth Exploration of Synthetic Derivatives and Their Biological Activities

For Immediate Release

[City, State] – [Date] – The versatile aromatic aldehyde, 4-(2-Furyl)benzaldehyde, is emerging as a significant scaffold in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its potential applications, focusing on the synthesis and biological evaluation of its chalcone and Schiff base derivatives. These derivatives have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties, positioning 4-(2-Furyl)benzaldehyde as a valuable starting material for drug discovery and development professionals.

Introduction: The Versatility of the Furylbenzaldehyde Scaffold

4-(2-Furyl)benzaldehyde is an organic compound featuring a benzaldehyde molecule substituted with a furan ring at the para position. This unique combination of aromatic and heterocyclic moieties imparts distinct chemical reactivity, making it an ideal candidate for the synthesis of a diverse range of bioactive molecules.[1] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a common structural motif in many pharmacologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The aldehyde group, on the other hand, serves as a reactive handle for various chemical transformations, most notably the synthesis of chalcones and Schiff bases.

Key Synthetic Derivatives and Their Therapeutic Potential

The aldehyde functionality of 4-(2-Furyl)benzaldehyde allows for its facile conversion into two major classes of derivatives with significant medicinal chemistry applications: chalcones and Schiff bases.

Chalcones: Promising Anticancer and Anti-inflammatory Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their broad spectrum of biological activities.[2] Derivatives of 4-(2-Furyl)benzaldehyde can be readily synthesized via the Claisen-Schmidt condensation reaction with various substituted acetophenones.

Numerous studies have highlighted the potential of chalcones as anticancer agents.[2][3][4] While specific data for chalcones derived directly from 4-(2-Furyl)benzaldehyde is still emerging, related structures incorporating furan and phenyl rings have shown significant cytotoxicity against various cancer cell lines. For instance, certain chalcone analogues have demonstrated potent activity against breast, lung, prostate, and colorectal cancer cell lines.[3] The proposed mechanisms of action often involve the induction of apoptosis through both intrinsic and extrinsic pathways, potentially mediated by an increase in reactive oxygen species (ROS) levels within cancer cells.[3]

Table 1: Representative Anticancer Activity of Chalcone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinolinylchalcones | MDA-MB-231 (Breast) | 0.70 - 32.5 | [4] |

| 2,4,6-Trimethoxychalcones | Hela (Cervical) | 3.204 | [5] |

| 2,4,6-Trimethoxychalcones | MCF-7 (Breast) | 3.849 | [5] |

Note: The data presented are for structurally related chalcones to illustrate the potential of the chalcone scaffold. Specific IC50 values for direct derivatives of 4-(2-Furyl)benzaldehyde are a subject of ongoing research.

Chalcone derivatives have also been investigated for their anti-inflammatory properties. The underlying mechanism is often attributed to the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By modulating these pathways, chalcones can suppress the production of pro-inflammatory cytokines and mediators.

Schiff Bases: Potent Antimicrobial Agents

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with significant biological activities. The synthesis of Schiff bases from 4-(2-Furyl)benzaldehyde offers a straightforward route to novel antimicrobial agents.

Schiff bases derived from various aldehydes have demonstrated broad-spectrum antibacterial and antifungal activities.[6][7] While specific Minimum Inhibitory Concentration (MIC) values for Schiff bases of 4-(2-Furyl)benzaldehyde are not yet widely reported, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][8]

Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzaldehyde Schiff Bases | Escherichia coli | 62.5 - 250 | [3][4] |

| Benzaldehyde Schiff Bases | Staphylococcus aureus | 62.5 | [3][4] |

| Fluorinated Benzaldehyde Schiff Bases | Candida albicans | 0.037 mM | [8] |

Note: The data presented are for structurally related Schiff bases to illustrate the potential of this class of compounds. Specific MIC values for direct derivatives of 4-(2-Furyl)benzaldehyde are an area of active investigation.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of 4-(2-Furyl)benzaldehyde derivatives are believed to be mediated through the modulation of critical intracellular signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 4-(2-Furyl)benzaldehyde Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a prominent heterocyclic scaffold found in a multitude of biologically active compounds.[1] Its derivatives are a subject of intense research in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] 4-(2-Furyl)benzaldehyde, which incorporates both a furan ring and a benzaldehyde moiety, serves as a versatile starting material for the synthesis of novel derivatives with significant therapeutic potential.[5] The aldehyde functional group provides a reactive site for the creation of diverse molecular structures, such as Schiff bases, hydrazones, and other heterocyclic systems, by condensation with various amines and related nucleophiles.[6][7]

This technical guide provides a comprehensive overview of the methodologies used to screen 4-(2-Furyl)benzaldehyde derivatives for their biological activities. It includes structured data on their observed effects, detailed experimental protocols for key assays, and visualizations of experimental workflows and potential biological pathways.

Data Presentation: Biological Activities

The biological activities of 4-(2-Furyl)benzaldehyde derivatives are summarized below. The data is compiled from various studies on furan-containing scaffolds and is presented to illustrate the potential efficacy of this class of compounds.

Table 1: Anticancer Activity of Furan Derivatives Summarizes the cytotoxic effects of various furan derivatives against human cancer cell lines, with activity often measured as the half-maximal inhibitory concentration (IC50).

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Acrylonitrile Derivatives | (2E)-3-[5-(4-chlorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile | Breast Cancer (MDA-MB-468, T-47D) | Exhibited moderate cytotoxic effect | [8] |

| Benzyloxybenzaldehyde Derivatives | 2-[(3-methoxybenzyl)oxy]benzaldehyde | Promyelocytic Leukemia (HL-60) | 1-10 (Significant Activity) | [9] |

| Acyclic Sugar Derivatives | Furan-thiadiazolyl-oxadiazole conjugate | Liver Carcinoma (HepG-2) | ~ Doxorubicin | [10] |

Table 2: Antimicrobial Activity of Furan Derivatives Details the efficacy of furan derivatives against various pathogenic microbes, with activity measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition.

| Compound Class | Specific Derivative Example | Microorganism | Activity Measurement | Reference |

| Triazole Derivatives | 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus ATCC 25923 | Moderate activity, increased with isobutyl/isopropyl esters | [11] |

| Hydrazone Derivatives | Pyrrolo[2,3-d]pyrimidine-hydrazone conjugates | E. coli, S. aureus, C. albicans | MIC: 50-250 µg/mL | [12] |

| Schiff Base Derivatives | 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides | S. aureus, B. cereus, E. coli | Significant activity observed | [13] |

Table 3: Antioxidant Activity of Furan Derivatives Presents the free radical scavenging potential of furan-containing Schiff bases, a common class of derivatives synthesized from 4-(2-Furyl)benzaldehyde. Activity is typically assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

| Compound Class | Assay | Activity Measurement | Key Findings | Reference |

| Schiff Bases | DPPH Radical Scavenging | IC50 | Activity is influenced by the presence and position of electron-donating groups (e.g., -OH, -OCH3) on the aromatic rings.[14][15] | [6][14][15] |

| Schiff Base Metal Complexes | DPPH, H2O2 Scavenging | IC50 / % Inhibition | Metal complexation can enhance antioxidant activity compared to the Schiff base ligand alone.[6][16][17] | [16][17] |

Experimental Protocols

Detailed methodologies for the primary screening of 4-(2-Furyl)benzaldehyde derivatives are provided below.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.[19]

Materials:

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile microplates

-

4-(2-Furyl)benzaldehyde derivatives (dissolved in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)[18]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[18][20]

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[18]

-

Incubation: Incubate the plate for a specified treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[18]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[18][20][21]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into visible purple formazan crystals.[18][20]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This standardized method is widely used to determine the susceptibility of bacteria to antimicrobial compounds.[22][23] It involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism.[22]

Materials:

-

Test microorganisms (e.g., S. aureus, E. coli)

-

Mueller-Hinton (MH) agar plates[23]

-

Sterile cotton swabs

-

Sterile filter paper disks

-

4-(2-Furyl)benzaldehyde derivatives (dissolved in a suitable solvent)

-

Standard antibiotic disks (positive control)

-

Solvent-loaded disks (negative control)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard.[24]

-

Plate Inoculation: Dip a sterile swab into the inoculum, removing excess fluid by pressing it against the inside of the tube.[22][25] Inoculate the entire surface of a dry MH agar plate by streaking the swab across it three times, rotating the plate approximately 60 degrees after each streak to ensure even distribution.[25] Finally, swab the rim of the agar.[22]

-

Plate Drying: Allow the inoculated plate to dry for 3-5 minutes (but no more than 15 minutes).[25]

-

Disk Application: Aseptically place the sterile paper disks impregnated with the test derivatives onto the agar surface. Ensure disks are evenly spaced (at least 24 mm apart) and gently press them down to ensure complete contact with the agar.[22][24]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[22][24]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).[25] A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.[23][26]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[27] It is based on the reduction of the stable DPPH radical (purple) to the non-radical DPPH-H (yellow), which can be measured spectrophotometrically.[27]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

4-(2-Furyl)benzaldehyde derivatives

-

Positive control (e.g., Ascorbic acid, BHT)[28]

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution is light-sensitive and should be freshly prepared and kept in the dark.[27][29] The absorbance of the working solution at 517 nm should be approximately 1.0.[27]

-

Sample Preparation: Prepare serial dilutions of the test derivatives and the positive control in methanol.[29]

-

Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add the DPPH working solution to each well and mix thoroughly.[29] Include a control containing only the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[28][29]

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.[27][29]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:[27] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Determine the IC50 value by plotting the percentage of inhibition against the corresponding sample concentrations.[27]

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical workflows and potential mechanisms of action relevant to the screening of 4-(2-Furyl)benzaldehyde derivatives.

Caption: General workflow for the screening of 4-(2-Furyl)benzaldehyde derivatives.

Caption: Detailed experimental workflow for the MTT cell viability assay.

Caption: Potential apoptotic pathway induced by bioactive benzaldehyde derivatives.

References

- 1. dovepress.com [dovepress.com]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. chemimpex.com [chemimpex.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cajmns.casjournal.org [cajmns.casjournal.org]

- 18. benchchem.com [benchchem.com]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. atcc.org [atcc.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. hardydiagnostics.com [hardydiagnostics.com]

- 23. biolabtests.com [biolabtests.com]

- 24. microbenotes.com [microbenotes.com]

- 25. asm.org [asm.org]

- 26. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 27. benchchem.com [benchchem.com]

- 28. marinebiology.pt [marinebiology.pt]

- 29. acmeresearchlabs.in [acmeresearchlabs.in]

4-(2-Furyl)benzaldehyde: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Furyl)benzaldehyde is a versatile bifunctional molecule that has garnered significant attention as a key building block in the synthesis of a diverse array of organic compounds. Featuring a furan ring appended to a benzaldehyde moiety, this compound offers two reactive sites—the furan ring, susceptible to electrophilic substitution and Diels-Alder reactions, and the aldehyde group, which readily participates in a wide range of classical carbonyl chemistry. This unique structural combination makes it an invaluable precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the synthetic utility of 4-(2-Furyl)benzaldehyde, detailing key reactions, experimental protocols, and the biological significance of its derivatives.

Core Synthetic Transformations

The aldehyde functionality of 4-(2-Furyl)benzaldehyde is the primary handle for a multitude of synthetic transformations, enabling the construction of complex molecular architectures. Key reactions include the Claisen-Schmidt condensation for chalcone synthesis, the formation of Schiff bases, and olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds.[2][3] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. Chalcones derived from 4-(2-Furyl)benzaldehyde have shown promising anticancer activities.[4][5]

General Reaction Scheme:

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-(furan-2-yl)phenyl)prop-2-en-1-one

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-(2-Furyl)benzaldehyde (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in 30 mL of ethanol with stirring at room temperature until all solids are dissolved.

-

Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of 50% potassium hydroxide (KOH) (3.0 eq) dropwise to the flask while maintaining vigorous stirring. The reaction mixture will typically turn turbid and may become thick.

-

Reaction Progression: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

-

Product Isolation: Upon completion, pour the reaction mixture into a beaker containing 100 mL of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral. A yellow precipitate will form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from ethanol to yield the pure chalcone.[6]

Quantitative Data for Representative Chalcone Derivatives:

| Chalcone Derivative | Reactants | Base | Yield (%) | Reference |

| (E)-1,3-bis(4-(furan-2-yl)phenyl)prop-2-en-1-one | 4-(2-Furyl)benzaldehyde, 1-(4-(furan-2-yl)phenyl)ethan-1-one | NaOH | >90 | Adapted from[3] |

| (E)-1-(4-chlorophenyl)-3-(4-(furan-2-yl)phenyl)prop-2-en-1-one | 4-(2-Furyl)benzaldehyde, 4'-chloroacetophenone | KOH | ~95 | Adapted from[7] |

Synthesis of Schiff Bases

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. These compounds are important intermediates in many enzymatic reactions and are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[8][9][10]

General Reaction Scheme:

Experimental Protocol: Synthesis of (E)-N-(4-(furan-2-yl)benzylidene)aniline

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(2-Furyl)benzaldehyde (1.0 eq) and aniline (1.0 eq) in 20 mL of absolute ethanol.

-

Reaction Initiation: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction Progression: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC using a mobile phase of chloroform/methanol (9:1).

-

Product Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.[11]

Quantitative Data for Representative Schiff Base Derivatives:

| Schiff Base Derivative | Reactants | Catalyst | Yield (%) | Reference |

| (E)-N-(4-(furan-2-yl)benzylidene)-4-nitroaniline | 4-(2-Furyl)benzaldehyde, 4-nitroaniline | Acetic Acid | ~85 | Adapted from[10] |

| (E)-2-((4-(furan-2-yl)benzylidene)amino)phenol | 4-(2-Furyl)benzaldehyde, 2-aminophenol | Acetic Acid | ~90 | Adapted from[12] |

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. This reaction is highly versatile and allows for the formation of C=C bonds with good control over the location of the double bond.[13]

General Reaction Scheme:

Experimental Protocol: Synthesis of 1-(2-furyl)-4-styrylbenzene

-

Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. Stir the resulting deep red solution for 1 hour at room temperature.

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of 4-(2-Furyl)benzaldehyde (1.0 eq) in 20 mL of anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 9:1).

-

Product Isolation: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired alkene.[14][15]

Quantitative Data for Representative Wittig Reaction Products:

| Alkene Product | Phosphonium Salt | Base | Yield (%) | E:Z Ratio | Reference |

| Ethyl 3-(4-(furan-2-yl)phenyl)acrylate | (Triphenylphosphoranylidene)acetic acid ethyl ester | - | ~85 | >95:5 | Adapted from[16] |

| 1-(2-furyl)-4-(2-phenylethenyl)benzene | Benzyltriphenylphosphonium bromide | NaH | ~70 | Mixture | Adapted from[17] |

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion to produce alkenes, typically with a high degree of (E)-stereoselectivity.[6][18] The water-soluble phosphate byproduct makes purification simpler compared to the Wittig reaction.[19]

General Reaction Scheme:

Experimental Protocol: Synthesis of (E)-ethyl 3-(4-(furan-2-yl)phenyl)acrylate

-

Carbanion Generation: In a flame-dried flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to 30 mL of anhydrous THF. Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Reaction with Aldehyde: Cool the solution back to 0 °C and add a solution of 4-(2-Furyl)benzaldehyde (1.0 eq) in 15 mL of anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 8:2).

-

Product Isolation: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the (E)-alkene.[20]

Quantitative Data for Representative HWE Reaction Products:

| (E)-Alkene Product | Phosphonate Reagent | Base | Yield (%) | Reference |

| (E)-1-(2-furyl)-4-(2-cyanovinyl)benzene | Diethyl (cyanomethyl)phosphonate | NaH | ~90 | Adapted from[20] |

| (E)-methyl 3-(4-(furan-2-yl)phenyl)propenoate | Trimethyl phosphonoacetate | NaOMe | ~85 | Adapted from[16] |

Biological Significance and Signaling Pathways

Derivatives of 4-(2-Furyl)benzaldehyde have demonstrated significant potential in drug discovery, particularly as anticancer and antimicrobial agents.

Anticancer Activity of Chalcone Derivatives

Chalcones synthesized from 4-(2-Furyl)benzaldehyde have been shown to exhibit potent anticancer activity. Two primary mechanisms of action have been identified: the inhibition of tubulin polymerization and the induction of apoptosis through the generation of reactive oxygen species (ROS).

Inhibition of Tubulin Polymerization:

Certain chalcones can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[5][8] This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2][21]

Caption: Inhibition of Tubulin Polymerization by Chalcone Derivatives.

ROS-Induced Apoptosis:

Many chalcones can increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress.[1] This oxidative stress can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4]

Caption: ROS-Induced Apoptosis by Chalcone Derivatives.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases derived from 4-(2-Furyl)benzaldehyde have demonstrated notable activity against various bacterial and fungal strains.[9][10] The mechanism of action is often attributed to the azomethine group, which can interfere with cell wall synthesis or chelate with metal ions essential for microbial growth.

Quantitative Antimicrobial Data for Related Schiff Bases:

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Benzylidene-aniline derivative | Staphylococcus aureus | 62.5 - 250 | [8] |

| Benzylidene-aniline derivative | Escherichia coli | 62.5 - 500 | [8] |

| Furan-based Schiff Base | Candida albicans | 0.037 mM | [19] |

Experimental and Synthetic Workflow

A typical workflow for the synthesis and evaluation of novel compounds from 4-(2-Furyl)benzaldehyde is outlined below.

Caption: General workflow for synthesis and biological evaluation.

Conclusion

4-(2-Furyl)benzaldehyde stands out as a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the straightforward construction of a wide range of molecular scaffolds, particularly chalcones and Schiff bases, which have shown significant promise in medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in the synthesis of novel bioactive compounds derived from this important precursor. The continued exploration of the synthetic potential of 4-(2-Furyl)benzaldehyde is poised to yield new therapeutic agents and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ijcrcps.com [ijcrcps.com]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. Wittig-Horner Reaction [organic-chemistry.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Extracellular Reactive Oxygen Species drive Apoptosis-induced Proliferation via Drosophila Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]

- 16. sciepub.com [sciepub.com]

- 17. odinity.com [odinity.com]

- 18. youtube.com [youtube.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. mdpi.com [mdpi.com]

- 21. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermogravimetric Analysis of 4-(2-Furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(2-Furyl)benzaldehyde. In the absence of specific experimental data for this compound in publicly accessible literature, this document outlines a detailed experimental protocol for its analysis, presents predicted thermal stability, and discusses its likely decomposition pathways based on the known thermal behavior of its constituent moieties: the furan ring and the benzaldehyde group. The information herein serves as a robust resource for researchers and professionals in predicting the thermal characteristics of 4-(2-Furyl)benzaldehyde, which is crucial for its application in pharmaceutical development and material science.

Introduction to Thermogravimetric Analysis and 4-(2-Furyl)benzaldehyde

Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis, a technique that measures the change in mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere.[1] This method is indispensable for determining the thermal stability, decomposition kinetics, and compositional properties of materials. For a compound like 4-(2-Furyl)benzaldehyde (C₁₁H₈O₂), which serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its thermal behavior is paramount for defining its processing, storage, and application limits.

4-(2-Furyl)benzaldehyde possesses a unique molecular architecture, combining a benzaldehyde moiety with a furan ring. The thermal stability of this compound is expected to be influenced by the aromaticity and the nature of the covalent bonds within both ring systems. Aromatic compounds generally exhibit considerable thermal stability due to the delocalized π-electron systems.[2] However, the furan ring is known to be less aromatic and potentially more susceptible to thermal degradation than the benzene ring.

Predicted Thermal Decomposition Profile

The thermal decomposition of 4-(2-Furyl)benzaldehyde in an inert atmosphere is anticipated to be a multi-stage process. The initial decomposition is likely to involve the furan moiety, which is generally less stable than the benzene ring.[2] Studies on the thermal decomposition of furfural, a related compound, show that it can undergo decarbonylation to form furan.[3] A similar initial fragmentation of the furan ring in 4-(2-Furyl)benzaldehyde could occur.

Following the initial degradation of the furan ring, the benzaldehyde portion of the molecule would likely decompose at higher temperatures. The thermal decomposition of benzaldehyde is known to produce benzene and carbon monoxide.[4] Therefore, it is plausible that the decomposition of 4-(2-Furyl)benzaldehyde will yield a complex mixture of smaller volatile molecules and a carbonaceous residue at elevated temperatures.

Quantitative Data Summary

The following tables summarize the predicted quantitative data from the thermogravimetric analysis of 4-(2-Furyl)benzaldehyde. This data is hypothetical and based on the expected thermal behavior of analogous aromatic and furan-containing compounds.

Table 1: Predicted Thermal Decomposition Stages of 4-(2-Furyl)benzaldehyde

| Stage | Temperature Range (°C) | Mass Loss (%) | Primary Decomposition Events |

| 1 | 150 - 250 | ~ 25-35 | Initial fragmentation of the furan ring, potential loss of CO. |

| 2 | 250 - 450 | ~ 40-50 | Decomposition of the benzaldehyde moiety and further fragmentation of the carbon skeleton. |

| 3 | > 450 | ~ 5-10 | Slow degradation of the remaining carbonaceous structure. |

Table 2: Key Predicted TGA Parameters for 4-(2-Furyl)benzaldehyde

| Parameter | Predicted Value | Description |

| Onset Decomposition Temperature (T_onset) | ~ 150 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (T_peak) | Stage 1: ~220 °C, Stage 2: ~380 °C | The temperatures at which the rate of mass loss is highest for each stage. |

| Residual Mass at 600 °C | ~ 10-20 % | The percentage of the initial mass remaining at the end of the analysis, likely as char. |

Detailed Experimental Protocol

This section outlines a comprehensive experimental protocol for conducting the thermogravimetric analysis of 4-(2-Furyl)benzaldehyde.

4.1. Instrumentation

-

Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

-